molecular formula C23H27N5S B11973968 1-Benzyl-4-piperidinone (2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone

1-Benzyl-4-piperidinone (2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone

Cat. No.: B11973968
M. Wt: 405.6 g/mol
InChI Key: QBNMAQLRFUKOFG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Benzyl-4-piperidinone (2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)hydrazone involves multiple steps. Typically, the preparation starts with the formation of 1-Benzyl-4-piperidinone, which serves as a versatile heterocyclic building block . The subsequent steps involve the introduction of the benzothieno[2,3-D]pyrimidin-4-YL group and the hydrazone formation under controlled conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

1-Benzyl-4-piperidinone (2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)hydrazone undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-piperidinone (2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)hydrazone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Benzyl-4-piperidinone (2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)hydrazone can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and applications.

Properties

Molecular Formula

C23H27N5S

Molecular Weight

405.6 g/mol

IUPAC Name

N-[(1-benzylpiperidin-4-ylidene)amino]-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C23H27N5S/c1-16-24-22(21-19-9-5-6-10-20(19)29-23(21)25-16)27-26-18-11-13-28(14-12-18)15-17-7-3-2-4-8-17/h2-4,7-8H,5-6,9-15H2,1H3,(H,24,25,27)

InChI Key

QBNMAQLRFUKOFG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2C3=C(CCCC3)SC2=N1)NN=C4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

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